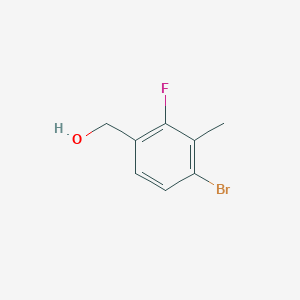

(4-Bromo-2-fluoro-3-methylphenyl)methanol

Description

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-3-methylphenyl)methanol |

InChI |

InChI=1S/C8H8BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

InChI Key |

YKJBUISQMKCZTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)methanol typically involves the bromination, fluorination, and methylation of phenylmethanol. One common method includes the following steps:

Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor.

Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (4-Bromo-2-fluoro-3-methylphenyl)aldehyde or (4-Bromo-2-fluoro-3-methylbenzoic acid).

Reduction: Formation of (4-Bromo-2-fluoro-3-methylphenyl)methane.

Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methylphenyl)methanol, with the chemical formula , is an aromatic alcohol that contains a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring. The presence of halogen substituents influences its chemical behavior and biological activity. this compound has a molecular weight of approximately 219.05 g/mol and exhibits properties typical of aromatic alcohols, such as moderate solubility in organic solvents and potential reactivity in various applications.

Scientific Research Applications

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol, a similar compound, has several scientific research applications. These applications include:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for its potential therapeutic properties and as a precursor in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

This compound and similar compounds have potential applications in medicinal chemistry and organic synthesis. The halogen substituents can enhance binding affinity to biological targets, making it a candidate for further studies in drug development. Initial studies indicate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Organic Synthesis

This compound serves as an intermediate for synthesizing more complex organic molecules. It has versatility in organic synthesis and potential applications in medicinal chemistry. Methods allow for the efficient production of the compound while varying conditions to optimize yield and purity.

Medicinal Chemistry

The compound and similar ones have potential biological activity, particularly as a potential inhibitor of certain enzymes. The halogen substituents can enhance binding affinity to biological targets, making it a candidate for further studies in drug development. Initial studies indicate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Potential Interactions

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of (4-Bromo-2-fluoro-3-methylphenyl)methanol becomes apparent when compared to analogous bromo-fluoro-phenylmethanol derivatives. Key differences lie in substituent positions, which dictate electronic effects, lipophilicity, and steric hindrance. Below is a comparative analysis based on and related sources:

Table 1: Structural and Functional Comparison of Bromo-Fluoro-Phenylmethanol Derivatives

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Similarity Score* | Key Properties/Implications* |

|---|---|---|---|---|---|

| This compound | Not reported | 4-Br, 2-F, 3-CH₃ | C₈H₇BrF₃O | N/A | High lipophilicity (CH₃), steric hindrance near -OH |

| (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 | 4-Br, 3-F | C₇H₅BrF₃O | 0.93 | Moderate polarity; F at meta may enhance acidity of -OH |

| (3-Bromo-5-fluorophenyl)methanol | 216755-56-5 | 3-Br, 5-F | C₇H₅BrF₃O | 0.87 | Symmetrical substitution; potential crystallinity |

| (2-Bromo-5-fluorophenyl)methanol | 202865-66-5 | 2-Br, 5-F | C₇H₅BrF₃O | 0.87 | Ortho-Br may increase steric effects |

| (4-Bromo-3-methylphenyl)methanol | Not reported | 4-Br, 3-CH₃ | C₈H₉BrO | N/A | Methyl enhances lipophilicity; lacks F’s electronegativity |

*Similarity scores derived from structural alignment algorithms in ; properties inferred from substituent effects.

Key Observations:

Bromine at the 4-position contributes to molecular weight and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Steric and Lipophilic Effects: The 3-methyl group introduces steric hindrance near the aromatic ring, which may slow nucleophilic substitution reactions compared to less-substituted analogs like (4-Bromo-3-fluorophenyl)methanol .

Synthetic Challenges: Multi-halogenated benzyl alcohols (e.g., ’s (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol) often require precise protection-deprotection strategies due to competing reactivities of -OH and halogens .

Research Implications and Gaps

- Pharmaceutical Intermediates : Bromine and fluorine are common in bioactive molecules (e.g., kinase inhibitors) .

- Material Science : Halogenated benzyl alcohols can serve as precursors for liquid crystals or polymers .

Further studies should prioritize:

- Experimental determination of pKa, solubility, and thermal stability.

- Exploration of catalytic applications (e.g., asymmetric synthesis).

Biological Activity

(4-Bromo-2-fluoro-3-methylphenyl)methanol, with the chemical formula C₈H₈BrFO, is an aromatic alcohol characterized by the presence of bromine and fluorine substituents on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

- Molecular Weight : Approximately 219.05 g/mol

- Solubility : Moderate solubility in organic solvents

- Functional Groups : Aromatic alcohol with halogen substituents

Initial computational studies suggest that this compound may interact with enzymes involved in metabolic pathways, particularly as an inhibitor of certain cytochrome P450 enzymes. These interactions could influence its pharmacokinetic properties, including absorption and metabolism.

Interaction with Biological Targets

Research indicates that this compound may modulate prostaglandin receptors, specifically EP2 and EP4. Such modulation can have implications for anti-inflammatory responses and pain management .

Case Study 1: Prostaglandin Receptor Modulation

In a study examining the biological activity of various compounds, this compound was identified as a modulator of prostaglandin receptors. The study reported minimal toxicological effects while demonstrating significant receptor activity, suggesting its potential use in therapeutic applications .

Case Study 2: Inhibition of Cytochrome P450 Enzymes

A study focused on the interaction of this compound with cytochrome P450 enzymes found that it exhibited competitive inhibition. This finding is crucial as it highlights the potential for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key analogs and their respective properties:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (3-Bromo-4-methylphenyl)methanol | C₈H₉BrO | Moderate anti-inflammatory activity |

| (2-Bromo-4-fluoro-3-methylphenyl)methanol | C₈H₈BrFO | Potential antifungal properties |

| (4-Bromo-3-methylphenyl)methanol | C₈H₉BrO | Inhibitory effects on metabolic enzymes |

These comparisons reveal that variations in halogen positioning and substitution patterns significantly affect both chemical reactivity and biological activity.

Q & A

Q. What are the recommended safety protocols for handling (4-Bromo-2-fluoro-3-methylphenyl)methanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use flame-retardant antistatic suits, chemical-resistant gloves, and goggles. Respiratory protection is not typically required under normal conditions but is advised during prolonged exposure .

- Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination. Ventilate the area and dispose of waste via approved hazardous waste channels .

- Storage: Store in a cool, dry environment away from oxidizing agents. Label containers with hazard identifiers (e.g., brominated compound warnings) .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the aromatic substitution pattern and hydroxyl group presence. Compare chemical shifts with structurally analogous brominated phenols (e.g., 4-bromo-3-methylphenol δH ~6.8–7.2 ppm for aromatic protons) .

- X-ray Diffraction (XRD): Use SHELXL for small-molecule refinement to resolve bond lengths and angles. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

- Mass Spectrometry: High-resolution GC-MS or LC-MS helps confirm molecular weight (expected [M]+: ~218–220 Da) and detect impurities .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

- Halogenation-Reduction Pathway: Brominate a pre-fluorinated toluene derivative (e.g., 2-fluoro-3-methyltoluene) using NBS (N-bromosuccinimide), followed by oxidation to the benzaldehyde intermediate and subsequent reduction (NaBH4 or LiAlH4) to the alcohol .

- Optimization Tips: Control reaction temperature (<0°C during bromination) and use anhydrous solvents (THF or DCM) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data for this compound?

Methodological Answer:

- Cross-Validation: Refine XRD data using SHELXL and compare results with density functional theory (DFT)-optimized geometries. Address outliers (e.g., bond angle deviations >2°) by re-examining hydrogen bonding or crystal packing effects .

- Visualization Tools: Use ORTEP-III to overlay experimental and computational models, highlighting regions of steric strain or electron density mismatches .

Q. What experimental design strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2^3 factorial design can identify interactions between temperature, reaction time, and stoichiometry .

- Chromatographic Monitoring: Use HPLC with a C18 column (methanol/water gradient) to track intermediate formation and adjust quenching points dynamically .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Isotopic Labeling: Introduce deuterium at the benzylic position (C-OH) to study hydrogen/deuterium exchange kinetics via 2H NMR, revealing protonation/deprotonation pathways .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediates in nucleophilic substitution reactions (e.g., SNAr with amines) under varying pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.